Cas no 808112-85-8 (3-chloro-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidobenzoic acid)

3-Chloro-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidobenzoic acid is a specialized benzoic acid derivative featuring both a chloro substituent and an Fmoc-protected aminoacetamide group. This compound is primarily utilized in peptide synthesis and organic chemistry applications, where the Fmoc group serves as a temporary protecting group for amines, enabling controlled deprotection under mild basic conditions. The chloro and carboxyl functionalities enhance its reactivity, making it a versatile intermediate for further derivatization. Its structural features ensure compatibility with solid-phase peptide synthesis (SPPS) protocols, offering precise control over reaction sequences. The compound’s stability and well-defined reactivity profile make it valuable for constructing complex molecular architectures in pharmaceutical and biochemical research.
3-chloro-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidobenzoic acid structure
808112-85-8 structure
Product name:3-chloro-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidobenzoic acid
CAS No:808112-85-8
MF:C24H19ClN2O5
MW:450.871065378189
CID:1803895
PubChem ID:66966146

3-chloro-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidobenzoic acid Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid,3-chloro-4-[[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]acetyl]amino]-
    • 3-chloro-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidobenzoic acid
    • 4-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]acetyl]amino-3-chlorobenzoic acid
    • SCHEMBL14864717
    • SCHEMBL1251603
    • EN300-1487399
    • 3-chloro-4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]benzoic acid
    • 808112-85-8
    • VTJOHABAUXXGNA-UHFFFAOYSA-N
    • Inchi: InChI=1S/C24H19ClN2O5/c25-20-11-14(23(29)30)9-10-21(20)27-22(28)12-26-24(31)32-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19H,12-13H2,(H,26,31)(H,27,28)(H,29,30)
    • InChI Key: VTJOHABAUXXGNA-UHFFFAOYSA-N
    • SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)NC4=C(C=C(C=C4)C(=O)O)Cl

Computed Properties

  • Exact Mass: 450.0982494g/mol
  • Monoisotopic Mass: 450.0982494g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 7
  • Complexity: 682
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 105Ų
  • XLogP3: 4.1

3-chloro-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidobenzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1487399-0.5g
3-chloro-4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]benzoic acid
808112-85-8
0.5g
$3233.0 2023-06-06
Enamine
EN300-1487399-500mg
3-chloro-4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]benzoic acid
808112-85-8
500mg
$603.0 2023-09-28
Enamine
EN300-1487399-10.0g
3-chloro-4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]benzoic acid
808112-85-8
10g
$14487.0 2023-06-06
Enamine
EN300-1487399-1.0g
3-chloro-4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]benzoic acid
808112-85-8
1g
$3368.0 2023-06-06
Enamine
EN300-1487399-2.5g
3-chloro-4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]benzoic acid
808112-85-8
2.5g
$6602.0 2023-06-06
Enamine
EN300-1487399-1000mg
3-chloro-4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]benzoic acid
808112-85-8
1000mg
$628.0 2023-09-28
Enamine
EN300-1487399-5000mg
3-chloro-4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]benzoic acid
808112-85-8
5000mg
$1821.0 2023-09-28
Enamine
EN300-1487399-10000mg
3-chloro-4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]benzoic acid
808112-85-8
10000mg
$2701.0 2023-09-28
Enamine
EN300-1487399-0.1g
3-chloro-4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]benzoic acid
808112-85-8
0.1g
$2963.0 2023-06-06
Enamine
EN300-1487399-50mg
3-chloro-4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]benzoic acid
808112-85-8
50mg
$528.0 2023-09-28

Additional information on 3-chloro-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidobenzoic acid

Recent Advances in the Study of 3-chloro-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidobenzoic acid (CAS: 808112-85-8)

The compound 3-chloro-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidobenzoic acid (CAS: 808112-85-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, serves as a critical intermediate in the synthesis of various bioactive compounds. Recent studies have explored its potential applications in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.

One of the key areas of research involving this compound is its role in peptide synthesis. The presence of the fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group makes it particularly useful in solid-phase peptide synthesis (SPPS). Researchers have demonstrated its efficacy in facilitating the coupling of amino acids, thereby enabling the production of complex peptides with high purity and yield. This has significant implications for the development of peptide-based therapeutics, which are increasingly being explored for their specificity and low toxicity.

In addition to its applications in peptide synthesis, recent studies have investigated the pharmacological properties of derivatives of 3-chloro-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidobenzoic acid. For instance, a 2023 study published in the Journal of Medicinal Chemistry highlighted its potential as a scaffold for designing inhibitors of specific enzymes involved in inflammatory pathways. The study reported that modifications to the benzoic acid moiety could enhance binding affinity and selectivity, paving the way for the development of new anti-inflammatory drugs.

Another notable advancement is the use of this compound in the synthesis of fluorescent probes. Researchers have exploited its structural properties to create probes capable of detecting and quantifying biological molecules in real-time. A recent paper in Analytical Chemistry described the development of a probe based on this compound for the detection of reactive oxygen species (ROS) in cellular environments. Such probes are invaluable tools for studying oxidative stress and its role in various diseases, including cancer and neurodegenerative disorders.

Despite these promising developments, challenges remain in the optimization of 3-chloro-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidobenzoic acid for large-scale applications. Issues such as solubility, stability, and cost-effectiveness need to be addressed to fully realize its potential in industrial and clinical settings. Ongoing research is focused on overcoming these hurdles through structural modifications and the development of novel synthetic routes.

In conclusion, 3-chloro-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidobenzoic acid (CAS: 808112-85-8) represents a versatile and valuable compound in chemical biology and pharmaceutical research. Its applications in peptide synthesis, drug design, and fluorescent probe development underscore its importance in advancing scientific knowledge and therapeutic innovation. Future studies will likely continue to explore its potential, with the aim of translating laboratory findings into practical solutions for healthcare and biotechnology.

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